molecular formula C16H20ClNO2 B5676934 [1-(4-chlorophenyl)cyclopropyl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone

[1-(4-chlorophenyl)cyclopropyl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone

Cat. No.: B5676934
M. Wt: 293.79 g/mol
InChI Key: JXNIFKPLROEXBA-ABAIWWIYSA-N
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Description

[1-(4-chlorophenyl)cyclopropyl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone: is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl ring attached to a chlorophenyl group and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)cyclopropyl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: This step involves the cyclopropanation of a suitable alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Pyrrolidinyl Methanone Moiety: This step involves the reaction of a suitable pyrrolidine derivative with a carbonyl compound under basic conditions to form the desired methanone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[1-(4-chlorophenyl)cyclopropyl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity. The exact pathways can vary depending on the biological context, but common mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of a cyclopropyl ring, chlorophenyl group, and pyrrolidinyl methanone moiety distinguishes this compound from others, providing it with unique chemical and biological properties.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopropyl]-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-11-9-18(10-15(11,2)20)14(19)16(7-8-16)12-3-5-13(17)6-4-12/h3-6,11,20H,7-10H2,1-2H3/t11-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNIFKPLROEXBA-ABAIWWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)C2(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)C2(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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